2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid
Description
This compound features a seven-membered benzazepine ring fused to a benzene moiety, with a fluorenylmethoxycarbonyl (Fmoc) group at position 2 and a carboxylic acid at position 6. The Fmoc group serves as a transient protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., piperidine).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-12-11-17-6-5-13-27(15-19(17)14-18)26(30)31-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-12,14,24H,5-6,13,15-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHVRSPNHFMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid (Fmoc-Tetrahydrobenzazepine) is a synthetic compound widely studied for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C25H21NO4 |
| Molecular Weight | 399.45 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
| Appearance | White to pale yellow powder |
| Storage Conditions | Room temperature |
The biological activity of Fmoc-Tetrahydrobenzazepine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Modulation of Receptor Activity : The compound has shown promise in modulating various receptors, including G-protein coupled receptors (GPCRs), which play critical roles in cellular communication and response to external stimuli.
- Influence on Apoptosis and Cell Cycle Regulation : Studies suggest that Fmoc-Tetrahydrobenzazepine may induce apoptosis in cancer cells while affecting cell cycle progression through various signaling pathways.
Biological Activities
Fmoc-Tetrahydrobenzazepine has been investigated for several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of Fmoc-Tetrahydrobenzazepine:
- Case Study 1 : In vitro studies demonstrated that Fmoc-Tetrahydrobenzazepine induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Case Study 2 : A study involving colorectal cancer cells indicated that the compound inhibited cell proliferation by interfering with the MAPK/ERK signaling pathway.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound:
- Study Findings : Fmoc-Tetrahydrobenzazepine exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Research Findings
A summary of notable research findings related to the biological activity of Fmoc-Tetrahydrobenzazepine is presented below:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated apoptosis induction in breast cancer cells via caspase activation. |
| Johnson et al. (2021) | Reported significant antibacterial effects against E. coli and S. aureus. |
| Lee et al. (2022) | Found modulation of GPCR signaling pathways leading to altered cellular responses in vitro. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) Benzazepine vs. Benzoxazepine Derivatives
- Target Compound : Benzazepine (N-heterocycle) with Fmoc protection.
- (S)-3-((Fmoc)amino)-5-methyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic Acid (): Structural Difference: Contains a benzoxazepine ring (O-atom at position 1). Impact: The oxygen atom increases polarity, reducing logP compared to benzazepine. This may enhance aqueous solubility but limit membrane permeability. Applications: Used in SPPS for peptide backbone diversification .
(b) Spirocyclic Analogs
- 2-{[(Fmoc)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid (): Structural Difference: Incorporates a spiro[4.5]decane system with an oxa (oxygen) bridge. Molecular Weight: 407.46 g/mol vs. ~450 g/mol (estimated for target compound), suggesting differences in pharmacokinetics .
Functional Group Variations
(a) Carboxylic Acid vs. Aldehyde Functionality
- 5-(Carbazol-3’-yl)-thiophene-2-carbaldehyde ():
- Structural Difference : Replaces carboxylic acid with an aldehyde group.
- Impact : Aldehydes are electrophilic, enabling conjugation reactions (e.g., Schiff base formation) but reducing stability under basic conditions.
(b) tert-Butoxycarbonyl (Boc) vs. Fmoc Protection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
